molecular formula C11H7N B161560 2-Naphthyl isocyanide CAS No. 10124-78-4

2-Naphthyl isocyanide

Cat. No. B161560
CAS RN: 10124-78-4
M. Wt: 153.18 g/mol
InChI Key: ZZKQDMRCHFQQCQ-UHFFFAOYSA-N
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Description

2-Naphthyl isocyanide, also known as 2-NI, is an aromatic isocyanate . It is formed during the rat liver microsome catalyzed oxidative metabolism of 2-naphthyl isothiocyanate . It is widely employed in various scientific applications .


Synthesis Analysis

The synthesis of a broad range of isocyanides with multiple functional groups can be lengthy and inefficient, and exposes the chemist to hazardous fumes . An innovative isocyanide synthesis has been presented that overcomes these problems by avoiding the aqueous workup . This methodology includes an increased synthesis speed, very mild conditions giving access to hitherto unknown or highly reactive classes of isocyanides, rapid access to large numbers of functionalized isocyanides, increased yields, high purity, proven scalability over 5 orders of magnitude, increased safety and less reaction waste resulting in a highly reduced environmental footprint .


Molecular Structure Analysis

The linear formula of 2-Naphthyl isocyanide is C10H7NCO . The molecular weight is 169.18 .


Chemical Reactions Analysis

In scientific research, 2-Naphthyl isocyanide is employed as a reagent for organic synthesis, enabling the preparation of diverse compounds like 2-naphthyl isocyanates, 2-naphthyl isothiocyanates, and 2-naphthyl isonitriles . It also serves as an internal standard in spectroscopy, facilitating the quantification of other compounds .


Physical And Chemical Properties Analysis

2-Naphthyl isocyanide is a solid substance . It has a boiling point of 83 °C/0.2 mmHg (lit.) and a melting point of 53-56 °C (lit.) .

Scientific Research Applications

  • Organic Synthesis :

    • 2-Naphthyl isocyanide is used as a reagent in organic synthesis, enabling the preparation of diverse compounds like 2-naphthyl isocyanates, 2-naphthyl isothiocyanates, and 2-naphthyl isonitriles .
    • It is believed to function as an electron donor, readily providing electrons to other compounds. This electron donation plays a crucial role in facilitating a variety of reactions, including bond formation and rearrangement .
  • Spectroscopy :

    • It serves as an internal standard in spectroscopy, facilitating the quantification of other compounds .
  • Analytical Chemistry :

    • In the realm of analytical chemistry, 2-Naphthyl isocyanide acts as a reagent for the detection of trace amounts of metal ions in solution .
  • Medicinal Chemistry :

    • Isocyanides, including 2-Naphthyl isocyanide, have shown a range of biological activities such as antibacterial, antifungal, antimalarial, antifouling, and antitumoral properties .
    • They are considered an unconventional pharmacophore, especially useful as a metal coordinating warhead . This means they can bind to metal ions in biological systems, which can be useful in drug design .
  • Molecular Design :

    • Isocyanides are being included in virtually every applied field involving molecular design . This includes the design of new materials, catalysts, and pharmaceuticals .
  • Safety and Handling :

    • 2-Naphthyl isocyanide is also studied for its safety and handling characteristics. It’s important to understand its reactivity and potential hazards for safe use in various applications .
  • Chemical Building Blocks :

    • 2-Naphthyl isocyanide is used as a chemical building block in the synthesis of various organic compounds . It’s a versatile reagent that can be used to construct a wide range of molecular structures .
  • Solvent Properties :

    • 2-Naphthyl isocyanide demonstrates solubility in water, ethanol, and acetone, while remaining insoluble in ether . This property makes it useful in various scientific applications where a specific solvent environment is required .
  • Safety Research :

    • Research into the safety and handling of 2-Naphthyl isocyanide is also an important application. Understanding its reactivity and potential hazards is crucial for its safe use in various applications .

Safety And Hazards

2-Naphthyl isocyanide is harmful if inhaled or swallowed, and harmful in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

The synthesis of a broad range of isocyanides with multiple functional groups is lengthy, inefficient, and exposes the chemist to hazardous fumes . An innovative isocyanide synthesis has been presented that overcomes these problems by avoiding the aqueous workup . This methodology includes an increased synthesis speed, very mild conditions giving access to hitherto unknown or highly reactive classes of isocyanides, rapid access to large numbers of functionalized isocyanides, increased yields, high purity, proven scalability over 5 orders of magnitude, increased safety and less reaction waste resulting in a highly reduced environmental footprint . This new isocyanide synthesis will enable easy access to uncharted isocyanide space and will result in many discoveries about the unusual reactivity of this functional group .

properties

IUPAC Name

2-isocyanonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKQDMRCHFQQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584409
Record name 2-Isocyanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthyl isocyanide

CAS RN

10124-78-4
Record name 2-Isocyanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Naphthyl isocyanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
Q Xiong, S Dong, Y Chen, X Liu, X Feng - Nature communications, 2019 - nature.com
… Our initial attempts involved using dimethyl 2-(cyclohexylmethylene) malonate as the model substrate together with 2-naphthyl isocyanide, TMSN 3 to optimize the reaction conditions. …
Number of citations: 58 www.nature.com
HR Shahsavari, RB Aghakhanpour… - New Journal of …, 2017 - pubs.rsc.org
… “Benzyl isocyanide” and “tert-butyl isocyanide” were purchased from Acros while 2-naphthyl isocyanide was purchased from Sigma-Aldrich. The NMR labeling for all the ligands is …
Number of citations: 23 pubs.rsc.org
M Lakshminarasimhan, P Madzelan, R Nan… - Journal of Biological …, 2010 - ASBMB
… We also developed a simple UV-visible spectrophotometric assay for ICH activity using 2-naphthyl isocyanide as a substrate. ICH contains a highly conserved cysteine residue (Cys 101 …
Number of citations: 47 www.jbc.org
M Wang, C Lv, C Hu, Z Su - Molecular Catalysis, 2022 - Elsevier
… Recently, an efficient chiral N, N'-dioxide-Mg(II) catalyst for the MCR of 2-naphthyl isocyanide, TMSN 3 and alkylidene malonate has been developed by Feng's group (Scheme 2), …
Number of citations: 1 www.sciencedirect.com
L Biancalana, G Ciancaleoni, S Zacchini… - Inorganica Chimica …, 2021 - Elsevier
… Prepared from [Fe 2 Cp 2 (CO) 4 ] (455 mg, 1.29 mmol) and 2-naphthyl isocyanide (124 mg, 0.809 mmol) in MeCN (30 mL). Purified by the protonation/deprotonation route. Yield: 194 …
Number of citations: 10 www.sciencedirect.com
A Maity, LQ Le, Z Zhu, J Bao, TS Teets - Inorganic Chemistry, 2016 - ACS Publications
… Three different aryl isocyanides—2,6-dimethylphenyl isocyanide (CNAr dmp ), 2,6-diisopropylphenyl isocyanide (CNAr dipp ), and 2-naphthyl isocyanide (CNAr nap )—were combined …
Number of citations: 50 pubs.acs.org
ZW Xi, Y He, LQ Liu, YC Wang - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
… a Carried out with 0.2 mmol of phenylacetylene 1a and 0.2 mmol of 2-naphthyl isocyanide 2a in the presence of a Pd catalyst (0.01 mmol, 5 mol%) and Cu salt (0.08 mmol, 40 mol%) in …
Number of citations: 4 pubs.rsc.org
J Li, H Kang, K Zhuo, Q Zhuo, H Zhang… - Chinese Journal of …, 2018 - Wiley Online Library
… Interestingly, treatment of ruthenapentalyne 1 with excess cyclohexyl isocyanide or 2-naphthyl isocyanide in dichloromethane gave rise to complexes 3a and 3b, respectively (Scheme 2…
Number of citations: 14 onlinelibrary.wiley.com
X Yan, S Zhang, D Peng, P Zhang, J Zhi, X Wu… - Polymer …, 2018 - pubs.rsc.org
… The polymerization of non-polar 2-naphthyl isocyanide (NI, b) at 90 C showed a very low activity of ca. 74 g of polymer mol Sc −1 h −1 . This suggests that the relatively large steric …
Number of citations: 9 pubs.rsc.org
M Luo, L Long, H Zhang, Y Yang, Y Hua… - Journal of the …, 2017 - ACS Publications
… Interestingly, addition of excess cyclohexyl isocyanide, 2-naphthyl isocyanide, and p-anisyl isocyanide led to the insertion products, metallaindene derivatives 4c–4e, respectively; in …
Number of citations: 53 pubs.acs.org

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